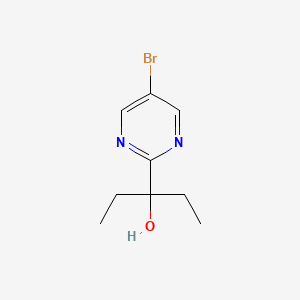
3-(5-Bromopyrimidin-2-yl)pentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-ブロモピリミジン-2-イル)ペンタン-3-オールは、分子式がC9H13BrN2O、分子量が245.12 g/molの化合物です 。これは、ピリジンと類似した複素環芳香族有機化合物であるピリミジンの誘導体です。
準備方法
合成経路と反応条件
3-(5-ブロモピリミジン-2-イル)ペンタン-3-オールの合成は、通常、ピリミジン誘導体の臭素化に続き、ペンタノール基の付加が行われます。一般的な方法の1つは、5-ブロモピリミジンを出発物質として使用し、過剰攪拌、還元、縮合、置換、脱tert-ブチルオキシカルボニル保護などの反応を連続的に行う方法です 。反応条件は、多くの場合、高い収率と純度を確保するために、特定の触媒と溶媒を必要とします。
工業生産方法
3-(5-ブロモピリミジン-2-イル)ペンタン-3-オールの工業生産には、自動化された反応器と連続フロープロセスを用いた大規模合成が含まれる場合があります。これらの方法は、反応条件を最適化し、廃棄物を最小限に抑え、一貫した製品品質を確保するために設計されています。高性能液体クロマトグラフィー(HPLC)などの高度な分析技術を使用して、最終製品の純度と濃度を監視するのが一般的です。
化学反応の分析
反応の種類
3-(5-ブロモピリミジン-2-イル)ペンタン-3-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて還元できます。
置換: ハロゲン置換反応が起こり、臭素原子がヨウ化ナトリウムまたはフッ化カリウムなどの試薬を用いて他の官能基に置き換わる場合があります.
一般的な試薬と条件
これらの反応に使用される一般的な試薬には次のものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ヨウ化ナトリウム、フッ化カリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はピリミジンカルボン酸を生成する可能性がありますが、還元はピリミジンアルコールを生成する可能性があります。置換反応は、さまざまなハロゲン化ピリミジン誘導体を生じさせる可能性があります .
科学研究の応用
3-(5-ブロモピリミジン-2-イル)ペンタン-3-オールには、いくつかの科学研究における応用があり、以下のようなものがあります。
化学: より複雑な有機化合物や複素環の合成における中間体として使用されます。
生物学: 酵素研究やタンパク質相互作用における生化学試薬としての可能性が調査されています。
科学的研究の応用
3-(5-Bromopyrimidin-2-yl)pentan-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(5-ブロモピリミジン-2-イル)ペンタン-3-オールの作用機序には、特定の分子標的や経路との相互作用が関係しています。この化合物中の臭素原子は、ハロゲン結合に関与することができ、生体標的への結合親和性に影響を与えます。ピリミジン環は、核酸やタンパク質と相互作用し、さまざまな生化学経路に影響を与える可能性があります。これらの相互作用は、酵素阻害や活性化などの細胞プロセスに変化をもたらす可能性があります .
類似化合物との比較
類似化合物
5-ブロモピリジン-3-オール: ピリジン環に臭素原子を持つ類似の化合物で、同様の用途で使用されます.
3-アミノ-5-ブロモピリジン-4-オール:
5-ブロモピリジン-3-カルボン酸: 別の臭素化ピリジン誘導体で、化学的性質が異なります.
独自性
3-(5-ブロモピリミジン-2-イル)ペンタン-3-オールは、臭素化ピリミジン環とペンタノール基を組み合わせた独特の構造のため、ユニークです。この組み合わせは、さまざまな分野で多様な用途の可能性を持つ独自の化学反応性を提供します。さまざまな種類の化学反応を起こし、生体標的と相互作用する能力は、研究や産業目的のための貴重な化合物となっています .
生物活性
3-(5-Bromopyrimidin-2-yl)pentan-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a brominated pyrimidine moiety attached to a pentanol backbone, with a molecular formula of C10H12BrN2O and a molecular weight of approximately 216.08 g/mol. The bromine atom enhances its reactivity, making it a candidate for various biological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
- Neuropharmacological Effects : The compound may influence nicotinic cholinergic neurotransmission, which is significant in treating central nervous system disorders. It has been suggested that it could act as an agonist at nicotinic receptors, potentially enhancing neurotransmitter release .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have focused on its binding affinity and the mechanisms through which it exerts its effects. Techniques such as molecular docking and receptor binding assays are commonly employed to elucidate these interactions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, we can compare it with structurally related compounds. The following table summarizes key similarities and differences:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(5-Bromopyridin-2-yl)propan-2-ol | 0.86 | Contains a propanol structure instead of pentanol. |
| 3-(5-Bromo-2-pyridyl)-3-oxetanol | 0.86 | Features an oxetane ring which may alter reactivity. |
| (5-Bromo-4-methylpyridin-2-yl)methanol | 0.77 | Methyl substitution could impact biological activity. |
| 2-(4-Bromopyridin-2-yl)propan-2-ol | 0.86 | Different position of bromine may influence properties. |
This comparison highlights how variations in functional groups lead to distinct chemical behaviors and biological activities, emphasizing the potential of this compound in therapeutic applications.
Antimicrobial Activity
A study investigating the antimicrobial properties of brominated pyrimidines found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.
Neuropharmacological Studies
Research into the neuropharmacological effects has indicated that this compound may enhance dopamine release through nicotinic receptor activation. In vitro experiments showed increased neurotransmitter secretion in neuronal cultures treated with the compound, suggesting potential for treating disorders characterized by neurotransmitter dysfunction .
特性
分子式 |
C9H13BrN2O |
|---|---|
分子量 |
245.12 g/mol |
IUPAC名 |
3-(5-bromopyrimidin-2-yl)pentan-3-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-3-9(13,4-2)8-11-5-7(10)6-12-8/h5-6,13H,3-4H2,1-2H3 |
InChIキー |
QWOCFZZADNCZAT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C1=NC=C(C=N1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















